![molecular formula C6H8O4 B15315023 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol](/img/structure/B15315023.png)
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol, also known as Carbonic acid, 4-hydroxy-2-butyn-1-yl methyl ester, is an organic compound with the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol . This compound is characterized by the presence of a methoxycarbonyl group and a hydroxyl group attached to a butynyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol typically involves the esterification of 4-hydroxy-2-butyn-1-ol with methoxycarbonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale esterification reactions using similar reagents and conditions as those used in laboratory synthesis.
化学反応の分析
Types of Reactions
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: The major product is 4-[(Methoxycarbonyl)oxy]but-2-yn-1-one.
Reduction: The major products are 4-[(Methoxycarbonyl)oxy]but-2-en-1-ol or 4-[(Methoxycarbonyl)oxy]butan-1-ol.
Substitution: The major products depend on the nucleophile used in the reaction.
科学的研究の応用
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol involves its functional groups. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the methoxycarbonyl group can undergo hydrolysis to form carboxylic acids. The alkyne group can participate in addition reactions, making this compound versatile in various chemical transformations .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-butyn-1-ol: Lacks the methoxycarbonyl group, making it less reactive in esterification reactions.
4-[(Methoxycarbonyl)oxy]but-2-en-1-ol: Contains an alkene instead of an alkyne, affecting its reactivity in addition reactions.
4-[(Methoxycarbonyl)oxy]butan-1-ol: Contains an alkane instead of an alkyne, making it less reactive in reduction reactions.
Uniqueness
4-[(Methoxycarbonyl)oxy]but-2-yn-1-ol is unique due to the presence of both a methoxycarbonyl group and an alkyne group, which provide a combination of reactivity and versatility not found in similar compounds .
特性
分子式 |
C6H8O4 |
|---|---|
分子量 |
144.12 g/mol |
IUPAC名 |
4-hydroxybut-2-ynyl methyl carbonate |
InChI |
InChI=1S/C6H8O4/c1-9-6(8)10-5-3-2-4-7/h7H,4-5H2,1H3 |
InChIキー |
HBOUXBOOVUJYSF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)OCC#CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


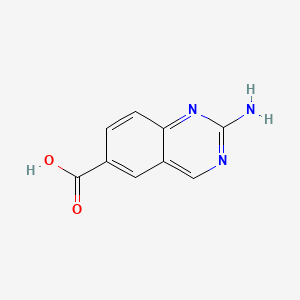

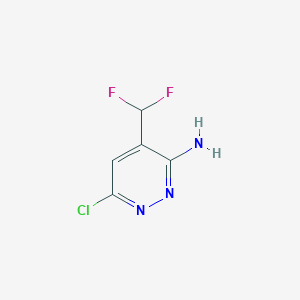
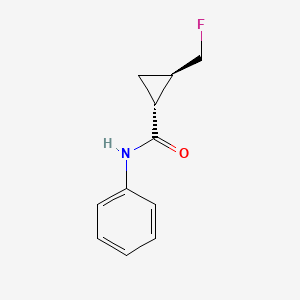
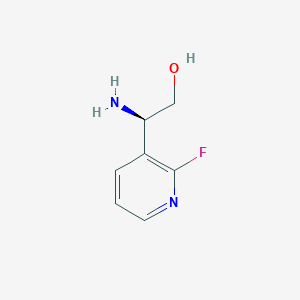



![3-{[(Trifluoromethyl)sulfanyl]methyl}azetidine hydrochloride](/img/structure/B15315012.png)
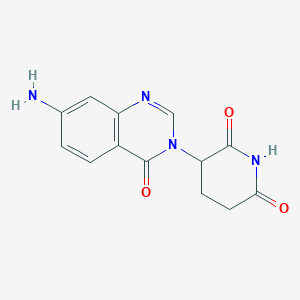
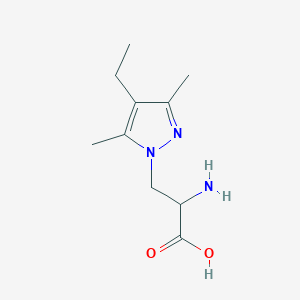
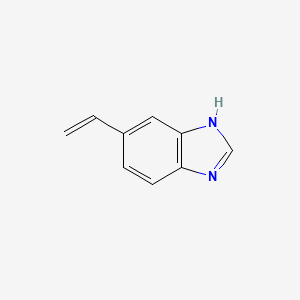
![5-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]pentanamidehydrochloride](/img/structure/B15315045.png)
![1-[2-Methoxy-5-(trifluoromethyl)phenyl]ethanamine](/img/structure/B15315048.png)
